5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid (also known as 5-Cl-2-F-5-MeO-PB) is an aromatic acid with a molecular formula of C11H8ClFO3. It is a widely used synthetic organic compound in the field of organic chemistry and is used for a variety of applications. It is a colorless solid with a melting point of 219-220 °C and a boiling point of 300 °C. 5-Cl-2-F-5-MeO-PB is commercially available as a 95% pure substance.
Scientific Research Applications
5-Cl-2-F-5-MeO-PB is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ketorolac. It is also used as a reagent in the synthesis of other organic compounds, as well as in the manufacture of pharmaceuticals and other organic products. Additionally, it is used in the synthesis of organic dyes and pigments.
Mechanism of Action
5-Cl-2-F-5-MeO-PB is an aromatic acid, and it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormone-like molecules that are involved in inflammation and pain. By inhibiting COX-2, 5-Cl-2-F-5-MeO-PB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and pain-relieving effects, 5-Cl-2-F-5-MeO-PB also has a number of other biochemical and physiological effects. It has been shown to act as an antioxidant, which means it can help protect cells from oxidative damage caused by free radicals. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory studies. Additionally, it has been shown to have anti-microbial effects, as it has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it is commercially available as a 95% pure substance, making it easy to obtain and use. Additionally, it is relatively stable, and can be stored for extended periods of time without significant degradation. One of the limitations of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it can be toxic if ingested or inhaled, and should be handled with care.
Future Directions
The potential future directions for 5-Cl-2-F-5-MeO-PB include further research into its anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds could be conducted. Additionally, research into its potential applications in the development of new dyes and pigments could be conducted. Finally, research into its potential uses in the treatment of various medical conditions could be conducted.
Synthesis Methods
The synthesis of 5-Cl-2-F-5-MeO-PB can be achieved through a series of reactions starting with the reaction of 4-fluoro-2-methoxyphenol with thionyl chloride in a polar solvent. This reaction produces 4-fluoro-2-chloromethoxybenzene, which is then reacted with 5-chlorobenzoic acid in the presence of pyridine to form 5-Cl-2-F-5-MeO-PB.
properties
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKLKZHTTUGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690143 |
Source
|
Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-67-5 |
Source
|
Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.